tert-butyl 4-{4-[(Z)-N'-hydroxycarbamimidoyl]phenyl}piperazine-1-carboxylate
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Overview
Description
tert-butyl 4-{4-[(Z)-N’-hydroxycarbamimidoyl]phenyl}piperazine-1-carboxylate: is a synthetic organic compound with the molecular formula C16H24N4O3 It is a piperazine derivative, which is a class of compounds known for their wide range of biological and pharmaceutical activities
Biochemical Analysis
Biochemical Properties
Tert-butyl 4-{4-[(Z)-N’-hydroxycarbamimidoyl]phenyl}piperazine-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain proteases by binding to their active sites, thereby preventing substrate access and subsequent catalysis. Additionally, it can interact with signaling proteins, modulating pathways involved in cell growth and differentiation . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex.
Cellular Effects
The effects of tert-butyl 4-{4-[(Z)-N’-hydroxycarbamimidoyl]phenyl}piperazine-1-carboxylate on various cell types are profound. This compound can influence cell signaling pathways, leading to altered gene expression and cellular metabolism. For example, in cancer cells, it has been observed to downregulate oncogenes while upregulating tumor suppressor genes, thereby inhibiting cell proliferation and inducing apoptosis . Furthermore, it affects cellular metabolism by modulating the activity of key metabolic enzymes, resulting in changes in ATP production and overall energy balance within the cell.
Molecular Mechanism
At the molecular level, tert-butyl 4-{4-[(Z)-N’-hydroxycarbamimidoyl]phenyl}piperazine-1-carboxylate exerts its effects through specific binding interactions with biomolecules. It can inhibit enzyme activity by occupying the active site or allosteric sites, leading to conformational changes that reduce enzyme efficiency . Additionally, this compound can activate certain signaling pathways by binding to receptors or interacting with intracellular signaling molecules, thereby influencing downstream gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl 4-{4-[(Z)-N’-hydroxycarbamimidoyl]phenyl}piperazine-1-carboxylate can vary over time. The compound is relatively stable under standard storage conditions but may degrade under extreme pH or temperature conditions . Long-term studies have shown that its effects on cellular function can persist for several days, with gradual degradation leading to a decrease in activity. In vitro studies have demonstrated that the compound maintains its efficacy for up to 72 hours, after which its activity diminishes .
Dosage Effects in Animal Models
The effects of tert-butyl 4-{4-[(Z)-N’-hydroxycarbamimidoyl]phenyl}piperazine-1-carboxylate in animal models are dose-dependent. At low doses, the compound exhibits minimal toxicity and effectively modulates target pathways. At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level lead to significant physiological changes, including alterations in blood chemistry and organ function.
Metabolic Pathways
Tert-butyl 4-{4-[(Z)-N’-hydroxycarbamimidoyl]phenyl}piperazine-1-carboxylate is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in its biotransformation, leading to the formation of various metabolites. These metabolites can further interact with cellular components, influencing metabolic flux and altering metabolite levels within the cell.
Transport and Distribution
Within cells and tissues, tert-butyl 4-{4-[(Z)-N’-hydroxycarbamimidoyl]phenyl}piperazine-1-carboxylate is transported and distributed via specific transporters and binding proteins . It can cross cell membranes through passive diffusion or active transport mechanisms, depending on the cellular context. Once inside the cell, it may localize to specific organelles, such as the mitochondria or nucleus, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of tert-butyl 4-{4-[(Z)-N’-hydroxycarbamimidoyl]phenyl}piperazine-1-carboxylate is critical for its activity. This compound is often found in the cytoplasm and nucleus, where it can interact with various biomolecules . Targeting signals and post-translational modifications may direct it to specific compartments, enhancing its efficacy in modulating cellular processes. For instance, its presence in the nucleus allows it to directly influence gene expression by interacting with transcription factors and other nuclear proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-{4-[(Z)-N’-hydroxycarbamimidoyl]phenyl}piperazine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperazine ring, followed by the introduction of the tert-butyl group and the hydroxycarbamimidoyl moiety. The reaction conditions often require the use of protecting groups, such as tert-butyl, to prevent unwanted side reactions.
Cyclization of 1,2-diamine derivatives: This step involves the reaction of 1,2-diamine derivatives with sulfonium salts to form the piperazine ring.
Introduction of the tert-butyl group: This is achieved through the reaction of the piperazine derivative with tert-butyl chloroformate under basic conditions.
Formation of the hydroxycarbamimidoyl moiety: This step involves the reaction of the piperazine derivative with hydroxylamine and a suitable carbamoylating agent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxycarbamimidoyl moiety, leading to the formation of oxime derivatives.
Reduction: Reduction reactions can convert the hydroxycarbamimidoyl group to an amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Oxime derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: : The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: : It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: : The compound is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: : It is used in the synthesis of various chemical products, including agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-{4-[(Z)-N’-hydroxycarbamimidoyl]phenyl}piperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The hydroxycarbamimidoyl moiety can form hydrogen bonds with target proteins, affecting their function. The piperazine ring can interact with various receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
tert-butyl 4-{4-[(Z)-amino(hydroxyimino)methyl]phenyl}-1-piperazinecarboxylate: Similar structure with an amino group instead of the hydroxycarbamimidoyl group.
tert-butyl 4-{4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl}piperazine-1-carboxylate: Contains a boronic ester group instead of the hydroxycarbamimidoyl group.
tert-butyl piperazine-1-carboxylate: Lacks the phenyl and hydroxycarbamimidoyl groups, serving as a simpler piperazine derivative.
Uniqueness: The presence of the hydroxycarbamimidoyl moiety in tert-butyl 4-{4-[(Z)-N’-hydroxycarbamimidoyl]phenyl}piperazine-1-carboxylate provides unique hydrogen bonding capabilities, which can enhance its interaction with biological targets. This makes it a valuable scaffold for drug design and development.
Properties
CAS No. |
1233243-62-3 |
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Molecular Formula |
C16H24N4O3 |
Molecular Weight |
320.39 g/mol |
IUPAC Name |
tert-butyl 4-[4-[(E)-N'-hydroxycarbamimidoyl]phenyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C16H24N4O3/c1-16(2,3)23-15(21)20-10-8-19(9-11-20)13-6-4-12(5-7-13)14(17)18-22/h4-7,22H,8-11H2,1-3H3,(H2,17,18) |
InChI Key |
XNXLELZXYPNZRJ-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)/C(=N\O)/N |
SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)C(=NO)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)C(=NO)N |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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